tert-butylN-(5,5-diethylpyrrolidin-3-yl)carbamate
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Overview
Description
tert-butyl N-(5,5-diethylpyrrolidin-3-yl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a pyrrolidine ring substituted with diethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(5,5-diethylpyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method involves the use of tert-butyl carbamate and 5,5-diethylpyrrolidine under specific reaction conditions, such as the presence of a base and a suitable solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of tert-butyl N-(5,5-diethylpyrrolidin-3-yl)carbamate may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and increased yield. The process may also involve purification steps, such as recrystallization or chromatography, to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(5,5-diethylpyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce reduced carbamate compounds. Substitution reactions can result in the formation of various substituted carbamates .
Scientific Research Applications
tert-butyl N-(5,5-diethylpyrrolidin-3-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(5,5-diethylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-butyl 5-tosyl-5H-pyrrolo [2,3-b]pyrazin-2-ylcarbamate: This compound is similar in structure but contains a tosyl group and a pyrazinyl moiety.
tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Another related compound with a piperazine ring and an aminopyridinyl group.
Uniqueness
tert-butyl N-(5,5-diethylpyrrolidin-3-yl)carbamate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C13H26N2O2 |
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Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl N-(5,5-diethylpyrrolidin-3-yl)carbamate |
InChI |
InChI=1S/C13H26N2O2/c1-6-13(7-2)8-10(9-14-13)15-11(16)17-12(3,4)5/h10,14H,6-9H2,1-5H3,(H,15,16) |
InChI Key |
XBOIVNNAWSTIMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(CN1)NC(=O)OC(C)(C)C)CC |
Origin of Product |
United States |
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